Cas no 1643683-01-5 (2-(tert-butyldimethylsilyl)oxypropane-1-sulfonyl chloride)

2-(tert-Butyldimethylsilyl)oxypropane-1-sulfonyl chloride is a specialized sulfonylating reagent featuring a tert-butyldimethylsilyl (TBS) protecting group. Its key advantage lies in its dual functionality, enabling selective sulfonylation while protecting hydroxyl groups under mild conditions. The TBS group enhances stability, preventing unwanted side reactions during synthesis. This compound is particularly useful in organic and medicinal chemistry for constructing sulfonate esters or sulfonamides with high regioselectivity. Its robust shelf stability and compatibility with a range of reaction conditions make it a valuable intermediate for complex molecule synthesis, including pharmaceuticals and fine chemicals. The reagent’s efficiency and selectivity streamline multi-step synthetic routes.
2-(tert-butyldimethylsilyl)oxypropane-1-sulfonyl chloride structure
1643683-01-5 structure
Product name:2-(tert-butyldimethylsilyl)oxypropane-1-sulfonyl chloride
CAS No:1643683-01-5
MF:C9H21ClO3SSi
MW:272.864742040634
CID:5181159
PubChem ID:86775422

2-(tert-butyldimethylsilyl)oxypropane-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 1-Propanesulfonyl chloride, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
    • 2-((tert-Butyldimethylsilyl)oxy)propane-1-sulfonyl chloride
    • 2-(tert-butyldimethylsilyl)oxypropane-1-sulfonyl chloride
    • Inchi: 1S/C9H21ClO3SSi/c1-8(7-14(10,11)12)13-15(5,6)9(2,3)4/h8H,7H2,1-6H3
    • InChI Key: SFYKJUGOFLKESJ-UHFFFAOYSA-N
    • SMILES: C(S(Cl)(=O)=O)C(O[Si](C(C)(C)C)(C)C)C

2-(tert-butyldimethylsilyl)oxypropane-1-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-178166-5.0g
2-[(tert-butyldimethylsilyl)oxy]propane-1-sulfonyl chloride
1643683-01-5 93%
5g
$2858.0 2023-06-08
Enamine
EN300-178166-0.25g
2-[(tert-butyldimethylsilyl)oxy]propane-1-sulfonyl chloride
1643683-01-5 93%
0.25g
$487.0 2023-09-20
Enamine
EN300-178166-0.5g
2-[(tert-butyldimethylsilyl)oxy]propane-1-sulfonyl chloride
1643683-01-5 93%
0.5g
$768.0 2023-09-20
1PlusChem
1P01BE5M-10g
2-[(tert-butyldimethylsilyl)oxy]propane-1-sulfonyl chloride
1643683-01-5 95%
10g
$5298.00 2024-06-19
1PlusChem
1P01BE5M-1g
2-[(tert-butyldimethylsilyl)oxy]propane-1-sulfonyl chloride
1643683-01-5 95%
1g
$1281.00 2024-06-19
1PlusChem
1P01BE5M-500mg
2-[(tert-butyldimethylsilyl)oxy]propane-1-sulfonyl chloride
1643683-01-5 95%
500mg
$1012.00 2024-06-19
1PlusChem
1P01BE5M-100mg
2-[(tert-butyldimethylsilyl)oxy]propane-1-sulfonyl chloride
1643683-01-5 95%
100mg
$485.00 2024-06-19
1PlusChem
1P01BE5M-2.5g
2-[(tert-butyldimethylsilyl)oxy]propane-1-sulfonyl chloride
1643683-01-5 95%
2.5g
$2449.00 2024-06-19
Enamine
EN300-178166-0.05g
2-[(tert-butyldimethylsilyl)oxy]propane-1-sulfonyl chloride
1643683-01-5 93%
0.05g
$229.0 2023-09-20
Aaron
AR01BEDY-1g
2-[(tert-butyldimethylsilyl)oxy]propane-1-sulfonyl chloride
1643683-01-5 95%
1g
$1381.00 2025-02-14

Additional information on 2-(tert-butyldimethylsilyl)oxypropane-1-sulfonyl chloride

Professional Introduction to 2-(tert-butyldimethylsilyl)oxypropane-1-sulfonyl chloride (CAS No. 1643683-01-5)

2-(tert-butyldimethylsilyl)oxypropane-1-sulfonyl chloride is a highly specialized organosulfur compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound, with the chemical formula C₉H₁₇ClOSi, is characterized by its unique structural features, which include a sulfonyl chloride functional group and a tert-butyldimethylsilyl (TBS) protecting group. The presence of these functional groups makes it a valuable intermediate in the synthesis of complex molecules, particularly in drug development and fine chemical manufacturing.

The CAS number 1643683-01-5 provides a unique identifier for this compound, ensuring precise classification and referencing in scientific literature and industrial applications. The compound’s molecular structure consists of a propane backbone substituted with a sulfonyl chloride at one end and a TBS group at the other. This configuration imparts both reactivity and stability, making it an ideal candidate for various synthetic transformations.

In recent years, 2-(tert-butyldimethylsilyl)oxypropane-1-sulfonyl chloride has been increasingly utilized in the synthesis of biologically active compounds. Its ability to act as a sulfonating agent while protecting alcohols via silylation reactions has opened new avenues in medicinal chemistry. For instance, researchers have leveraged this compound to develop novel sulfonamides, which are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

One of the most compelling applications of 2-(tert-butyldimethylsilyl)oxypropane-1-sulfonyl chloride is in the synthesis of protease inhibitors. Proteases are enzymes that play crucial roles in various physiological processes, and their inhibition is often a key strategy in drug design. The compound’s sulfonyl chloride moiety allows for facile introduction of sulfonamide linkages, which are critical for binding to the active sites of proteases. Recent studies have demonstrated its utility in generating potent inhibitors against targets such as matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and inflammation.

The TBS protecting group attached to the propane backbone provides stability under various reaction conditions while allowing selective deprotection when desired. This feature is particularly advantageous in multi-step syntheses where orthogonal functional group manipulations are required. The TBS group is resistant to hydrolysis but can be removed under mild basic conditions, making it a versatile tool for synthetic chemists.

Advances in computational chemistry have further enhanced the utility of 2-(tert-butyldimethylsilyl)oxypropane-1-sulfonyl chloride. Molecular modeling studies have revealed insights into its interactions with biological targets, aiding in the rational design of more effective drug candidates. These studies have highlighted the importance of optimizing the electronic properties of the sulfonyl chloride group to improve binding affinity and selectivity.

In addition to its pharmaceutical applications, this compound has found utility in materials science. Its ability to introduce sulfonamide functionalities into polymers has led to the development of novel materials with enhanced thermal stability and biocompatibility. Such materials are being explored for use in biomedical devices, including implants and drug delivery systems.

The synthesis of 2-(tert-butyldimethylsilyl)oxypropane-1-sulfonyl chloride typically involves multi-step organic transformations, starting from readily available precursors such as allylic alcohols or thiols. The process often requires careful control of reaction conditions to ensure high yield and purity. Recent improvements in catalytic methods have streamlined these syntheses, making them more efficient and environmentally friendly.

Quality control and analytical characterization are critical aspects when working with 2-(tert-butyldimethylsilyl)oxypropane-1-sulfonyl chloride. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm structural integrity and assess purity. These analytical methods ensure that the compound meets the stringent requirements for use in sensitive applications such as pharmaceutical manufacturing.

The growing demand for specialized intermediates like 2-(tert-butyldimethylsilyl)oxypropane-1-sulfonyl chloride has prompted advancements in its commercial production. Manufacturers are investing in scalable synthetic routes that prioritize cost-effectiveness without compromising quality. These efforts aim to make this valuable building block more accessible to researchers worldwide.

In conclusion, 2-(tert-butyldimethylsilyl)oxypropane-1-sulfonyl chloride (CAS No. 1643683-01-5) is a versatile and highly functional compound with significant applications across multiple scientific disciplines. Its unique structural features make it an indispensable tool for synthetic chemists working on complex molecules, particularly in drug discovery and material science. As research continues to uncover new applications for this compound, its importance is likely to grow even further.

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